
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester is a complex organic compound that features a cyclopropyl group, a dioxolane ring, and a benzyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester typically involves multiple steps. One common approach is to start with the cyclopropyl precursor, which undergoes hydroxymethylation to introduce the hydroxymethyl group. This intermediate is then reacted with a dioxolane derivative under acidic or basic conditions to form the dioxolane ring. Finally, the benzyl ester is introduced through esterification reactions using benzyl alcohol and appropriate esterification reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The dioxolane ring and benzyl ester moiety can also influence the compound’s solubility, stability, and overall bioavailability.
相似化合物的比较
Similar Compounds
Cyclopropyl derivatives: Compounds with cyclopropyl groups, such as cyclopropylamine or cyclopropylcarbinol.
Dioxolane derivatives: Compounds containing dioxolane rings, such as 1,3-dioxolane or 2,2-dimethyl-1,3-dioxolane.
Benzyl esters: Compounds with benzyl ester groups, such as benzyl acetate or benzyl benzoate.
Uniqueness
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester is unique due to the combination of its structural features. The presence of a cyclopropyl group, a dioxolane ring, and a benzyl ester moiety in a single molecule provides distinct chemical and physical properties that can be leveraged in various applications. Its unique structure allows for specific interactions and reactivity that may not be observed in similar compounds.
属性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-[1-(phenylmethoxymethyl)cyclopropyl]-1,3-dioxolan-4-one |
InChI |
InChI=1S/C16H20O4/c1-15(2)19-13(14(17)20-15)16(8-9-16)11-18-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI 键 |
SLLATAZUVYZVAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(C(=O)O1)C2(CC2)COCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


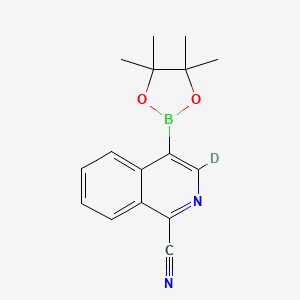
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

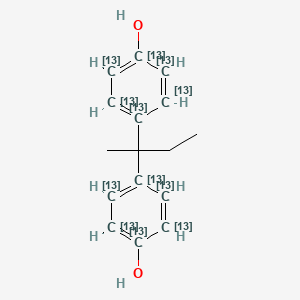
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
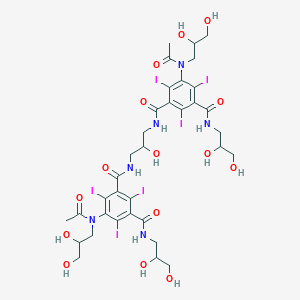

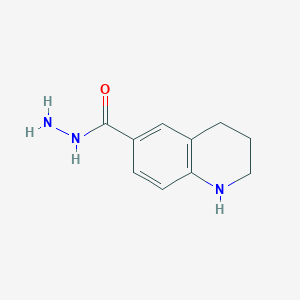
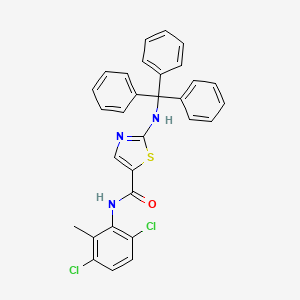

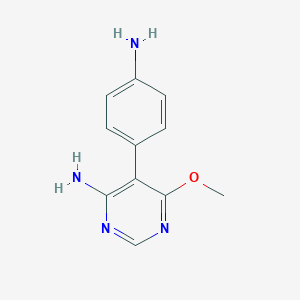
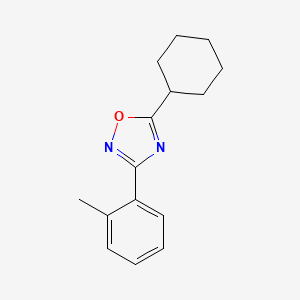
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
